molecular formula C13H12N2O3 B5524766 2-hydroxy-N'-[(5-methyl-2-furyl)methylene]benzohydrazide

2-hydroxy-N'-[(5-methyl-2-furyl)methylene]benzohydrazide

Cat. No. B5524766
M. Wt: 244.25 g/mol
InChI Key: OKBCICRQCWGMJP-RIYZIHGNSA-N
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Description

Synthesis Analysis

The synthesis of benzohydrazide derivatives, including those similar to 2-hydroxy-N'-[(5-methyl-2-furyl)methylene]benzohydrazide, involves steps that can range from conventional methods to ultrasound-assisted synthesis. For example, 2-Hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide was synthesized using both conventional methods and ultrasonication, with the latter proving to be more eco-friendly and yielding better results (Singh et al., 2018). This indicates that similar methods could be applied to synthesize the compound , focusing on eco-friendly approaches and efficiency in production.

Molecular Structure Analysis

Molecular structure analysis of benzohydrazide derivatives reveals detailed information about their geometry, bonding, and conformation. For instance, the crystal structure analysis of similar compounds shows that these molecules typically exist in a trans configuration with respect to the C=N double bond, with varying dihedral angles between benzene rings indicating different degrees of planarity or twisting in their structure (Fun et al., 2011). These insights into molecular geometry and intermolecular interactions are crucial for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

Benzohydrazide derivatives undergo various chemical reactions, including electrophilic substitution and complex formation with metal ions. For example, 4-amino-N'-[(1E)-1-(2-hydroxy-6-methyl-4-oxo-4H-pyran-3-yl)ethylidene]benzohydrazide and its metal complexes were synthesized, revealing that the ligand coordinates with metal ions through multiple sites (Anarado et al., 2023). This property of forming complexes with metals can significantly influence the compound's applications in various fields, including catalysis and material science.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and properties of related compounds have been extensively studied. For example, the synthesis of benzohydrazide derivatives involves several steps starting from basic materials like methyl 2-furoate, leading to various compounds with potential bioactive properties (湯先佑, 2006). Similarly, compounds such as "2-Hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide" have been synthesized and investigated for their corrosion inhibition properties, demonstrating their utility in protecting metals against corrosion in acidic environments (A. Singh et al., 2018).

Applications in Material Science

Some of these compounds have been explored for their applications in material science, such as the development of covalent organic frameworks (COFs) that are linked through hydrazone bonds to form extended porous frameworks. These materials display excellent chemical and thermal stability and have potential applications in gas storage, catalysis, and as semiconductors (F. Uribe-Romo et al., 2011).

Biological Activities

Research has also delved into the biological activities of these compounds, exploring their antimicrobial and antibacterial properties. For instance, vanadium(V) complexes based on a Schiff base ligand derived from a similar compound have shown significant antibacterial activities against strains like Escherichia coli and Staphylococcus aureus (S. Y. Ebrahimipour et al., 2016).

Photophysical Applications

Furthermore, these compounds have been studied for their photophysical properties, contributing to the understanding of photoacid generation from substituted triazines, which are important for the development of photoresist materials in the semiconductor industry (G. Pohlers et al., 1997).

Future Directions

The future directions for the study of “2-hydroxy-N’-[(5-methyl-2-furyl)methylene]benzohydrazide” and similar compounds could involve further exploration of their synthesis, bioactivity, and potential applications in various fields .

properties

IUPAC Name

2-hydroxy-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-9-6-7-10(18-9)8-14-15-13(17)11-4-2-3-5-12(11)16/h2-8,16H,1H3,(H,15,17)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBCICRQCWGMJP-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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